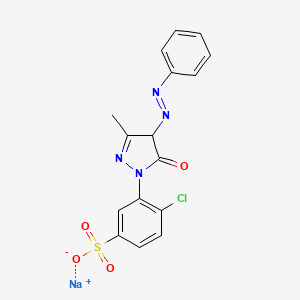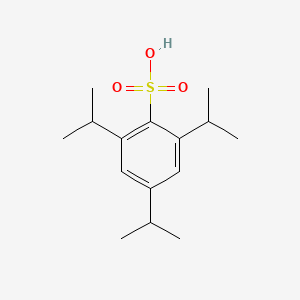
2,4,6-Triisopropylbenzenesulfonic acid
概述
描述
2,4,6-Triisopropylbenzenesulfonic acid is an organic compound with the molecular formula C15H24O3S. It is a sulfonic acid derivative of benzene, characterized by the presence of three isopropyl groups attached to the benzene ring at the 2, 4, and 6 positions. This compound is known for its unique chemical properties and has various applications in scientific research and industry .
作用机制
Target of Action
The primary targets of 2,4,6-Triisopropylbenzenesulfonic acid are cellular processes such as cell proliferation, energy expenditure, and apoptosis . These processes play a crucial role in maintaining the balance of cell growth and death, energy metabolism, and programmed cell death.
Mode of Action
This compound interacts with its targets through the formation of N-azolides . These N-azolides have been shown to have a regulatory effect on cell proliferation, energy expenditure, and apoptosis .
Biochemical Pathways
It is known that the compound influences key processes of cellular regulation, including cell proliferation, energy expenditure, and apoptosis .
Pharmacokinetics
The compound’s influence on cell proliferation, energy expenditure, and apoptosis suggests that it is able to reach its cellular targets effectively .
Result of Action
This compound has been found to have pronounced immunomodulating and cytoprotecting properties . Specifically, two compounds (N-imidazolide and N-triazolide of this compound) have been shown to produce a positive influence directed at pathological states, particularly affecting cell proliferation, energy expenditure, and apoptosis .
生化分析
Biochemical Properties
2,4,6-Triisopropylbenzenesulfonic acid has been found to interact with various biomolecules in biochemical reactions . It has been synthesized into new N-azolides, which have shown pronounced immunomodulating and cytoprotecting properties . These compounds have a positive influence on pathological states, particularly affecting cell proliferation and energy expenditure .
Cellular Effects
The cellular effects of this compound are primarily observed in its role in cell proliferation, energy expenditure, and apoptosis . The compound has been found to have a regulatory effect on these processes, suggesting a potential role in modulating cell function .
Molecular Mechanism
It is known that the compound’s N-azolides have a pronounced effect on cell proliferation, energy expenditure, and apoptosis . This suggests that the compound may interact with biomolecules at a molecular level, potentially influencing enzyme activity and gene expression .
Temporal Effects in Laboratory Settings
Its N-azolides have been studied for their effects on cell proliferation, energy expenditure, and apoptosis over time .
准备方法
Synthetic Routes and Reaction Conditions
2,4,6-Triisopropylbenzenesulfonic acid can be synthesized through several methods. One common synthetic route involves the sulfonation of 2,4,6-triisopropylbenzene using sulfur trioxide or chlorosulfonic acid. The reaction typically occurs under controlled conditions to ensure the selective introduction of the sulfonic acid group at the desired position on the benzene ring .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale sulfonation processes. These processes are designed to maximize yield and purity while minimizing the formation of by-products. The use of advanced reaction vessels and precise temperature control is crucial to achieving optimal results .
化学反应分析
Types of Reactions
2,4,6-Triisopropylbenzenesulfonic acid undergoes various chemical reactions, including:
Substitution Reactions: The sulfonic acid group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form sulfonate esters or other oxidized derivatives.
Reduction Reactions: Reduction of the sulfonic acid group can lead to the formation of sulfonyl derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted benzene derivatives, while oxidation reactions can produce sulfonate esters .
科学研究应用
2,4,6-Triisopropylbenzenesulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonate esters and other sulfonyl derivatives.
Biology: The compound has been studied for its potential biological activity, including its effects on cell proliferation and apoptosis.
Medicine: Research has explored its potential as an immunomodulating and cytoprotective agent, with applications in treating various pathological conditions.
Industry: It is used in the production of specialty chemicals and as a catalyst in certain industrial processes
相似化合物的比较
Similar Compounds
Benzenesulfonic Acid: A simpler sulfonic acid derivative of benzene, lacking the isopropyl groups.
Methanesulfonic Acid: A sulfonic acid with a single carbon atom attached to the sulfonic group.
Toluene-4-sulfonic Acid: A sulfonic acid derivative of toluene with a sulfonic group at the para position.
Uniqueness
2,4,6-Triisopropylbenzenesulfonic acid is unique due to the presence of three bulky isopropyl groups, which influence its chemical reactivity and physical properties. These groups can provide steric hindrance, affecting the compound’s interactions with other molecules and its behavior in various chemical reactions .
属性
IUPAC Name |
2,4,6-tri(propan-2-yl)benzenesulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O3S/c1-9(2)12-7-13(10(3)4)15(19(16,17)18)14(8-12)11(5)6/h7-11H,1-6H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHGKEORTCHVBQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)O)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90434411 | |
| Record name | 2,4,6-triisopropylbenzenesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90434411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63877-57-6 | |
| Record name | 2,4,6-triisopropylbenzenesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90434411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,6-Triisopropylbenzenesulfonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1,2,6,7-Tetrahydrocyclohepta[fg]acenaphthylene-5,8-dione](/img/structure/B3055229.png)
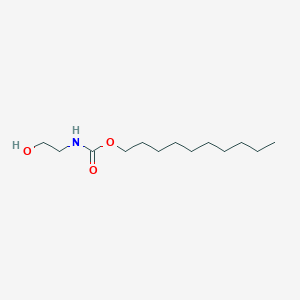
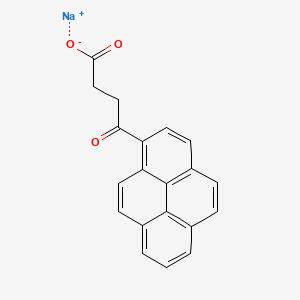
![2-[2-(Hydroxymethyl)phenyl]ethanol](/img/structure/B3055235.png)
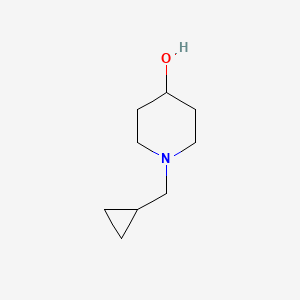
![2-[2-(2-Hydroxyethoxy)ethoxy]ethyl 2-ethylhexanoate](/img/structure/B3055238.png)
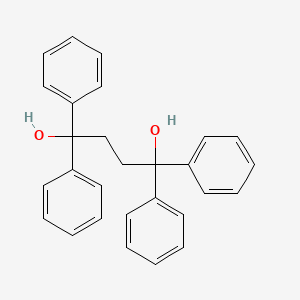
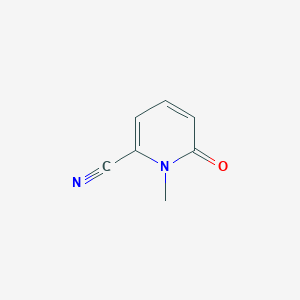


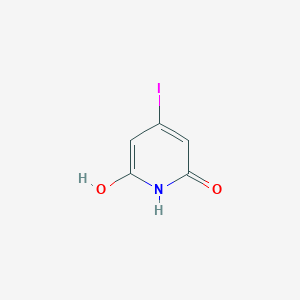
![Isoxazolo[5,4-b]pyridine, 4-chloro-3-methyl-](/img/structure/B3055249.png)

